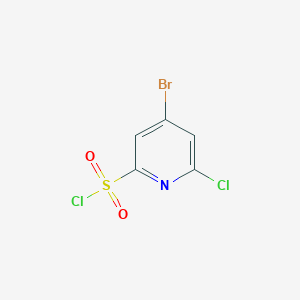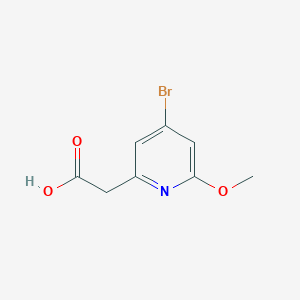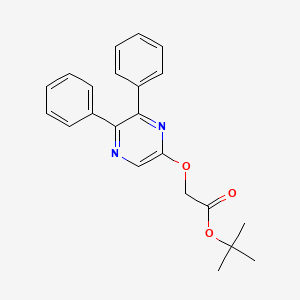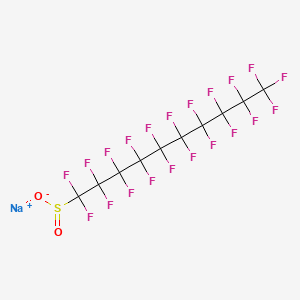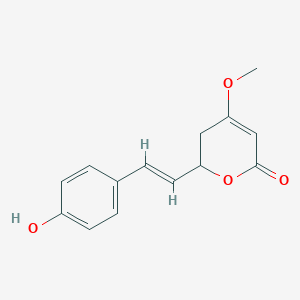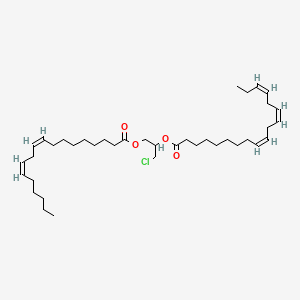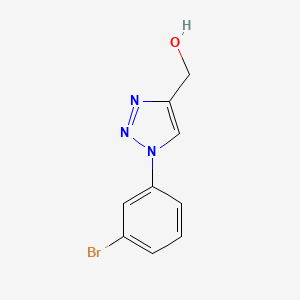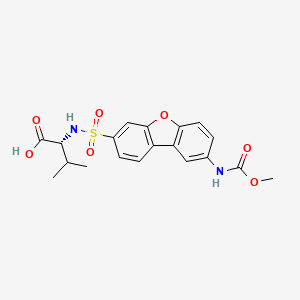![molecular formula C18H20FNO2 B13442323 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (Mixture of Diastereomers) is a synthetic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, a benzylamino group at the alpha position, and a methanol group at the 2nd position of the benzopyran ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Méthodes De Préparation
The synthesis of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves several steps. One common method involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bicarbonate. The intermediate products are then subjected to further reactions, including Baeyer-Villiger oxidation and deprotection steps, to yield the final compound .
Analyse Des Réactions Chimiques
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 6th position and the benzylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparaison Avec Des Composés Similaires
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 can be compared with other benzopyran derivatives, such as:
6-Fluoro-3,4-dihydroxy-1-benzopyran: This compound lacks the benzylamino and methanol groups, resulting in different chemical and biological properties.
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran: This compound is an intermediate in the synthesis of the target compound and has distinct reactivity due to the presence of an oxirane ring.
The uniqueness of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H20FNO2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2 |
Clé InChI |
UWHPUMRASBVSQY-XUWBISKJSA-N |
SMILES isomérique |
[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3 |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



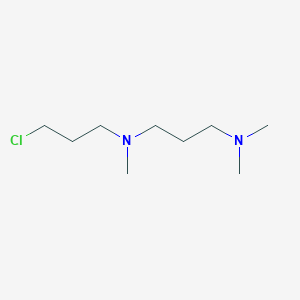
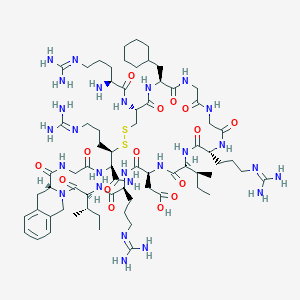
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
